molecular formula C20H16O3 B2602833 (E)-1-(4-methoxyphenyl)-3-(5-phenylfuran-2-yl)prop-2-en-1-one CAS No. 301227-59-8

(E)-1-(4-methoxyphenyl)-3-(5-phenylfuran-2-yl)prop-2-en-1-one

Cat. No.: B2602833
CAS No.: 301227-59-8
M. Wt: 304.345
InChI Key: ARIDYHOPBPBUHW-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-Methoxyphenyl)-3-(5-phenylfuran-2-yl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core linking two aromatic systems: a 4-methoxyphenyl group (ring A) and a 5-phenylfuran-2-yl moiety (ring B). The methoxy group on ring A enhances electron-donating properties, while the furan ring in the B-position introduces steric and electronic complexity due to its oxygen heteroatom and appended phenyl group.

Properties

IUPAC Name

(E)-1-(4-methoxyphenyl)-3-(5-phenylfuran-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c1-22-17-9-7-15(8-10-17)19(21)13-11-18-12-14-20(23-18)16-5-3-2-4-6-16/h2-14H,1H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIDYHOPBPBUHW-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-methoxyphenyl)-3-(5-phenylfuran-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 5-phenylfuran-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the product precipitates out.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-methoxyphenyl)-3-(5-phenylfuran-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, acids, or bases can be used depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Biological Activities

Research indicates that (E)-1-(4-methoxyphenyl)-3-(5-phenylfuran-2-yl)prop-2-en-1-one exhibits several notable biological activities:

  • Antimicrobial Activity :
    • The compound demonstrates significant antibacterial properties against drug-resistant strains such as Acinetobacter baumannii and Klebsiella pneumoniae. Its mechanism involves disrupting bacterial cell functions through interactions that may include hydrogen bonding and hydrophobic interactions.
  • Tyrosinase Inhibition :
    • Tyrosinase is an enzyme involved in melanin production. Inhibition of this enzyme can be beneficial for treating hyperpigmentation disorders. Studies have shown that this compound can effectively inhibit tyrosinase activity, making it a candidate for skin-whitening agents.
  • Urease Inhibition :
    • Urease is an enzyme that contributes to the pathogenesis of certain infections, particularly those caused by Helicobacter pylori. The compound has been identified as a potent urease inhibitor, which could potentially lead to new treatments for related infections.
  • Antiproliferative Effects :
    • Investigations into the antiproliferative effects of this compound on various cancer cell lines have shown promising results, suggesting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The unique combination of furan and phenyl groups in this compound contributes to its distinctive biological activities. Comparative analysis with structurally similar compounds reveals that variations in substituents significantly affect biological efficacy. The following table summarizes some related compounds and their notable features:

Compound NameStructureNotable Features
(E)-1-(furan-2-yl)-3-(5-phenyloxazol-2-yl)prop-2-en-1-oneC17H12N2OContains oxazole instead of furan; different activity profile
(E)-1-(thiophen-2-yl)-3-(5-(3-trifluoromethyl)phenyl)prop-2-en-1-oneC18H14F3OSIncorporates thiophene; enhanced lipophilicity
(E)-1-(furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-oneC16H14O3Features methoxy group; altered solubility

Antimicrobial Efficacy

A study conducted by researchers demonstrated the efficacy of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an alternative treatment for resistant infections .

Cancer Treatment Potential

In vitro studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. Further research is ongoing to elucidate the specific mechanisms involved and to evaluate its effectiveness in vivo .

Mechanism of Action

The mechanism of action of (E)-1-(4-methoxyphenyl)-3-(5-phenylfuran-2-yl)prop-2-en-1-one would depend on its specific biological activity. For example, if it exhibits anticancer properties, it might interact with cellular pathways involved in cell proliferation and apoptosis. Molecular targets could include enzymes, receptors, or DNA.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Chalcones sharing the 4-methoxyphenyl group on ring A but differing in ring B substituents highlight key structure-activity relationships (SAR):

Compound Name Ring B Substituent Key Observations Reference
(E)-1-(4-Methoxyphenyl)-3-(5-phenylfuran-2-yl)prop-2-en-1-one 5-Phenylfuran-2-yl Enhanced π-conjugation due to furan’s electron-rich nature; potential for improved bioactivity.
(E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one 4-Chlorophenyl Higher electronegativity of Cl increases IC50 (reduced inhibitory activity) compared to furan derivatives.
(E)-3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one 4-Fluorophenyl Fluorine’s electronegativity reduces potency compared to methoxy or hydroxyl groups.
(E)-1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one 3,4,5-Trimethoxyphenyl Increased methoxy substitution enhances antioxidant activity but may reduce solubility.
(E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one 4-Hydroxyphenyl Hydroxyl group improves radical scavenging (DPPH IC50: ~10 μM) via H-bond donation.

Electronic Properties :
Quantum chemical descriptors (e.g., HOMO-LUMO gaps) from density functional theory (DFT) reveal that methoxy and furan substituents lower energy gaps, enhancing charge transfer and reactivity. For example, (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one has a HOMO-LUMO gap of -8.723 eV, whereas hydroxyl-substituted analogs exhibit higher gaps (-5.386 eV), correlating with reduced antioxidant efficacy .

Physicochemical and Crystallographic Comparisons

  • Melting Points: Methoxy-rich chalcones (e.g., (E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one) melt at 109–111°C, while furan-containing derivatives (e.g., 1-(furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one) exhibit lower melting points (~87–89°C), indicating reduced crystallinity due to non-planar furan rings .

Biological Activity

The compound (E)-1-(4-methoxyphenyl)-3-(5-phenylfuran-2-yl)prop-2-en-1-one , also known as a derivative of chalcone, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in pharmacology, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the aldol condensation of appropriate aromatic aldehydes with ketones. The reaction is generally catalyzed by bases or acids, yielding the desired chalcone structure. The compound can be purified through recrystallization or chromatography techniques.

Antimicrobial Activity

Chalcones, including the target compound, have shown significant antimicrobial properties against various pathogens. Recent studies indicate that this compound exhibits antibacterial activity comparable to standard antibiotics.

Table 1: Antimicrobial Activity of this compound

PathogenMIC (μg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Streptococcus pneumoniae16

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Studies suggest that it can scavenge free radicals effectively, contributing to its potential in preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Assay Results

Assay TypeIC50 (μM)Reference
DPPH Scavenging25
ABTS Assay30

Cytotoxicity and Cancer Research

Research indicates that this chalcone derivative may possess cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Table 3: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (μM)Mechanism
MCF-7 (Breast Cancer)15Apoptosis
HeLa (Cervical Cancer)20Cell Cycle Arrest
A549 (Lung Cancer)18Apoptosis

Case Study 1: Antibacterial Efficacy in Clinical Settings

A clinical study evaluated the efficacy of the compound against multi-drug resistant strains of Staphylococcus aureus. Results showed that it inhibited bacterial growth significantly, suggesting its potential as a therapeutic agent for treating infections caused by resistant strains.

Case Study 2: Antioxidant Effects in Animal Models

In vivo studies demonstrated that administration of this compound reduced oxidative stress markers in diabetic rats. This suggests a protective role against complications arising from diabetes.

Q & A

Q. What are the recommended synthetic routes for (E)-1-(4-methoxyphenyl)-3-(5-phenylfuran-2-yl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation between a 4-methoxyacetophenone derivative and a 5-phenylfuran-2-carbaldehyde. Key steps include:

  • Base-catalyzed aldol condensation : Use NaOH or KOH in ethanol/water under reflux (60–80°C) for 8–12 hours .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance yield compared to ethanol due to improved solubility of aromatic intermediates .
  • Stereoselectivity control : The E-isomer dominates due to thermodynamic stability; confirm configuration via 1H NMR^1 \text{H NMR} coupling constants (JH,H1516HzJ_{\text{H,H}} \sim 15–16 \, \text{Hz}) or X-ray crystallography .

Q. How can structural characterization be performed to confirm the E-configuration and substituent positions?

A multi-technique approach is essential:

  • Single-crystal X-ray diffraction (SCXRD) : Resolves stereochemistry and bond lengths (e.g., C=C bond ~1.34 Å for E-isomer) .
  • Spectroscopic analysis :
    • 1H NMR^1 \text{H NMR}: Trans coupling (J=1516HzJ = 15–16 \, \text{Hz}) between α,β-unsaturated protons.
    • 13C NMR^{13} \text{C NMR}: Carbonyl peak at ~190 ppm and furan C-O resonance at ~160 ppm .
    • IR : Stretching vibrations at ~1650 cm1^{-1} (C=O) and ~1250 cm1^{-1} (C-O of methoxy) .

Q. What computational methods validate the electronic structure and reactivity of this chalcone derivative?

  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311G(d,p) to compare experimental vs. theoretical bond lengths and angles .
  • Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps to predict charge transfer interactions (e.g., HOMO localized on furan, LUMO on enone system) .

Advanced Research Questions

Q. How can nonlinear optical (NLO) properties be experimentally evaluated, and what theoretical models support these findings?

  • Experimental methods :
    • Z-scan technique : Measure third-order susceptibility (χ(3)\chi^{(3)}) using a Nd:YAG laser (532 nm) .
    • Kurtz-Perry powder test : Estimate second-harmonic generation (SHG) efficiency relative to urea .
  • Theoretical support :
    • Hyperpolarizability calculations : Use CAM-B3LYP/cc-pVDZ to correlate dipole moment and NLO response .

Q. How do structural modifications (e.g., methoxy vs. hydroxy substituents) impact biological activity, and how can data contradictions be resolved?

  • Antimicrobial assays :
    • MIC testing : Compare activity against S. aureus and E. coli; methoxy groups enhance lipophilicity and membrane penetration .
    • Contradiction analysis : If activity varies unexpectedly, check crystallographic packing effects (e.g., hydrogen bonding in 4-hydroxy analogs reducing bioavailability) .
  • DFT-based QSAR : Relate substituent electronegativity to bioactivity trends .

Q. What strategies address discrepancies between experimental and computational data in crystallographic studies?

  • Data reconciliation :
    • Hirshfeld surface analysis : Identify intermolecular interactions (e.g., C-H···O) that distort bond angles in crystals vs. gas-phase DFT models .
    • Thermal ellipsoid plots : Assess positional disorder in X-ray data (e.g., furan ring torsional flexibility) .

Q. How can solvent effects and aggregation states be controlled in photophysical studies?

  • Solvatochromism : Measure UV-Vis shifts in solvents of varying polarity (e.g., λmax_{\text{max}} red shifts in DMSO due to dipole stabilization) .
  • Dynamic light scattering (DLS) : Monitor aggregation in aqueous solutions; use surfactants (e.g., CTAB) to stabilize monomeric forms .

Methodological Considerations Table

Research AspectKey TechniquesReferences
SynthesisClaisen-Schmidt condensation, solvent optimization
Structural AnalysisSCXRD, 1H NMR^1 \text{H NMR}, DFT
NLO PropertiesZ-scan, Kurtz-Perry test, CAM-B3LYP
Biological ActivityMIC assays, QSAR modeling

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.